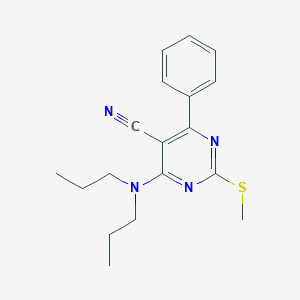![molecular formula C18H20N2O5S B253979 2-[2-(2-ethoxyanilino)-2-oxoethyl]sulfonyl-N-phenylacetamide](/img/structure/B253979.png)
2-[2-(2-ethoxyanilino)-2-oxoethyl]sulfonyl-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(2-ethoxyanilino)-2-oxoethyl]sulfonyl-N-phenylacetamide, commonly known as E-64, is a cysteine protease inhibitor that has been widely used in scientific research for over three decades. E-64 has been found to have a significant impact on a variety of biochemical and physiological processes, making it an important tool for understanding the mechanisms of action of various enzymes and proteins.
Mécanisme D'action
E-64 works by irreversibly binding to the active site of cysteine proteases, preventing them from carrying out their normal functions. This inhibition can have a significant impact on various biochemical and physiological processes, including protein degradation, cell signaling, and immune response.
Biochemical and Physiological Effects:
E-64 has been found to have a variety of biochemical and physiological effects, including the inhibition of proteolysis, the induction of apoptosis, and the modulation of immune response. It has also been found to have a significant impact on the activity of various enzymes and proteins, including cathepsins, calpains, and caspases.
Avantages Et Limitations Des Expériences En Laboratoire
E-64 has several advantages for use in lab experiments, including its high specificity for cysteine proteases, its irreversibility of inhibition, and its ability to penetrate cell membranes. However, it also has some limitations, including its potential toxicity and the need for careful handling and storage.
Orientations Futures
There are several future directions for research involving E-64, including the development of more selective cysteine protease inhibitors, the investigation of its potential therapeutic applications, and the exploration of its impact on various physiological processes. Additionally, further studies are needed to fully understand the mechanisms of action of E-64 and its potential impact on human health.
Méthodes De Synthèse
E-64 can be synthesized through a multistep process that involves the reaction of various chemicals, including ethyl 2-oxoacetate, phenylacetic acid, and 2-ethoxyaniline. The final product is obtained through a series of purification steps, including crystallization and recrystallization.
Applications De Recherche Scientifique
E-64 has been widely used in scientific research to study the mechanisms of action of various enzymes and proteins. It has been found to be particularly effective in inhibiting cysteine proteases, which are enzymes that play a critical role in a variety of physiological processes, including digestion, apoptosis, and immune response.
Propriétés
Nom du produit |
2-[2-(2-ethoxyanilino)-2-oxoethyl]sulfonyl-N-phenylacetamide |
|---|---|
Formule moléculaire |
C18H20N2O5S |
Poids moléculaire |
376.4 g/mol |
Nom IUPAC |
2-[2-(2-ethoxyanilino)-2-oxoethyl]sulfonyl-N-phenylacetamide |
InChI |
InChI=1S/C18H20N2O5S/c1-2-25-16-11-7-6-10-15(16)20-18(22)13-26(23,24)12-17(21)19-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3,(H,19,21)(H,20,22) |
Clé InChI |
HJRKCVXBHANEKB-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)CS(=O)(=O)CC(=O)NC2=CC=CC=C2 |
SMILES canonique |
CCOC1=CC=CC=C1NC(=O)CS(=O)(=O)CC(=O)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(4-Chlorophenyl)-6-{[1-(hydroxymethyl)propyl]amino}-2-(methylthio)pyrimidine-5-carbonitrile](/img/structure/B253896.png)

![4-(4-Chlorophenyl)-6-{[2-(dimethylamino)ethyl]amino}-2-(methylthio)pyrimidine-5-carbonitrile](/img/structure/B253898.png)

![5-amino-4-(1H-benzimidazol-2-yl)-1-[4-(4-methylpiperazin-1-yl)phenyl]-2H-pyrrol-3-one](/img/structure/B253902.png)





![8-(4-tert-butylphenyl)-6-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carbonitrile](/img/structure/B253913.png)


![2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B253920.png)